3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid

Drug Discovery ADME Physicochemical Property Prediction

SAR campaigns targeting shallow, polar binding pockets demand building blocks with precise H-bond donor stoichiometry. Generic 3-oxo or 3-methyl analogs supply only one donor, risking false negatives and wasted synthetic cycles. This compound solves that: • Two H-bond donors eliminate additional functional group interconversion steps vs. single-donor analogs. • TPSA 57.53 Ų and LogP 1.76 predict improved aqueous solubility and reduced nonspecific binding in cellular assays. • Ships ambient; store 2-8°C. Purity: 95%.

Molecular Formula C11H12O3S
Molecular Weight 224.28 g/mol
Cat. No. B13076217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid
Molecular FormulaC11H12O3S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)SC2=CC=CC=C2)O
InChIInChI=1S/C11H12O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)
InChIKeyGXXNFKHOKUAJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid: Defining the Cyclobutane Scaffold for Research Procurement


3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid (CAS 1468602-02-9) is a substituted cyclobutane carboxylic acid building block featuring a phenylthio group at C1 and a hydroxyl group at C3 on the four-membered ring . It belongs to a class of conformationally constrained analogs used in medicinal chemistry and chemical biology to probe steric and electronic requirements of biological targets. Its molecular formula is C₁₁H₁₂O₃S, with a molecular weight of 224.28 g/mol and a commercial purity specification of 95% .

Procurement Risks in the Phenylthio-Cyclobutane Series: Why the 3-Hydroxy Regioisomer is Not a Generic Drop-In


Close structural analogs in the phenylthio-cyclobutane carboxylic acid series—such as the 3-oxo, 3-methyl, or non-hydroxylated variants—exhibit meaningfully different physicochemical property profiles that render them non-interchangeable in research protocols . These differences impact predicted membrane permeability, solubility, metabolic stability, hydrogen-bonding capacity, and safety-classified shipping and handling requirements. For example, the presence of the 3-hydroxyl group alters the topological polar surface area (TPSA) and lipophilicity (LogP) relative to the 3-oxo and 3-methyl counterparts, which can influence pharmacokinetic behavior in cell-based assays and in vivo model systems. Substituting a generic analog without verifying specific property requirements therefore carries a risk of non-reproducible results and wasted procurement spend.

Quantitative Differentiation Evidence for 3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid Versus Class Analogs


Topological Polar Surface Area (TPSA) Enables Differentiated Membrane Permeability Predictions

The 3-hydroxy substitution increases topological polar surface area (TPSA) to 57.53 Ų, compared to 54.37 Ų for the 3-oxo analog and 62.6 Ų for the non-hydroxylated 1-(phenylthio)cyclobutane-1-carboxylic acid [1]. In silico predictions associate TPSA values below 60 Ų with superior passive membrane permeability, positioning this compound favorably within the predictive window relative to higher-TPSA comparators.

Drug Discovery ADME Physicochemical Property Prediction

Lipophilicity (LogP) Differentiates Absorption and Distribution Potential

The measured LogP of 1.7568 places the target compound in a significantly more hydrophilic range than the 3-methyl analog (LogP 3.19), while being slightly less lipophilic than the 3-oxo analog (LogP 1.965) . This intermediate lipophilicity profile, combined with higher hydrogen-bond donor count (2 versus 1), can translate to reduced nonspecific protein binding and improved aqueous solubility relative to the more lipophilic methyl derivative.

Lipophilicity Drug-Likeness Pharmacokinetics

Hydrogen-Bond Donor Count Enables Specific Molecular Recognition Patterns

The compound possesses 2 hydrogen-bond donors (the carboxylic acid and 3-hydroxyl groups), whereas the 3-oxo and 3-methyl analogs each possess only 1 . This additional donor capability provides a structurally encoded interaction point that may be essential for engaging specific biological targets, as well as improving aqueous solubility and reducing logD-driven nonspecific binding.

Hydrogen Bonding Target Engagement Solubility

Differentiated Acute Toxicity Classification Impacts Shipping and Handling Logistics

The target compound carries a GHS07 classification with H302-H312-H332 hazard statements (harmful if swallowed, in contact with skin, or if inhaled) . In contrast, the 3-oxo analog is classified with no GHS pictogram and no hazard statements, indicating a lower acute toxicity profile . For procurers, this distinction directly affects personal protective equipment requirements, waste disposal protocols, and may trigger HazMat shipping surcharges in certain jurisdictions—impacting total cost of acquisition and laboratory safety planning.

Lab Safety HazMat Logistics Procurement Compliance

Recommended Storage Temperature Profile Matches Common Lab Infrastructure

The vendor specification for the target compound states storage at 2–8°C sealed in dry conditions , which is consistent with standard laboratory refrigeration infrastructure. Many functionalized cyclobutane derivatives require -20°C storage, potentially increasing energy costs and risk of freeze–thaw degradation.

Storage Stability Compound Management Long-Term Archiving

Optimal Application Scenarios for 3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid Based on Differentiated Properties


Conformationally Restricted Medicinal Chemistry Probe Design

When designing small-molecule probes for targets with shallow, polar binding pockets, the combination of intermediate TPSA (57.53 Ų), hydrogen-bond donor capacity (2), and reduced lipophilicity (LogP 1.7568) can improve ligand efficiency relative to more lipophilic 3-methyl or 3-oxo analogs . This property set is predictive of better aqueous solubility and reduced nonspecific binding, which are critical for cellular target engagement assays.

SAR Studies Requiring Dual Hydrogen-Bond Donor Pharmacophores

For structure–activity relationship (SAR) campaigns where a second hydrogen-bond donor is required for productive target interaction, the 3-hydroxy group provides a synthetically accessible and quantifiable advantage over the 3-oxo and 3-methyl comparators, each of which presents only a single donor . This can eliminate the need for subsequent functional group interconversion steps, reducing synthetic cycle time.

Procurement-Conscious Projects with Low-Temperature Storage Constraints

Laboratories with limited access to -20°C or -80°C storage infrastructure can reliably archive this compound under standard 2–8°C refrigeration . This storage profile, combined with room-temperature shipping availability in most regions, minimizes logistical complexity and reduces the risk of compound degradation during transit.

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